Ethyl 3-aminopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminopyrrolidine-3-carboxylate is a chemical compound characterized by a five-membered pyrrolidine ring with an ethyl ester and an amino group attached to the third carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 3-aminocrotonate with an appropriate amine under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted pyrrolidines.
Scientific Research Applications
Ethyl 3-aminopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the second position.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups at the second and fifth positions.
Uniqueness: Ethyl 3-aminopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester and amino group at the third position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl 3-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5,8H2,1H3 |
InChI Key |
SBFOGFBVUQFGET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.